![molecular formula C10H9N3S B11899229 8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine](/img/structure/B11899229.png)
8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,9-ジヒドロチエノ[2,3-h][1,6]ナフチリジン-5-アミンは、ナフチリジン類に属する複素環式化合物です。この化合物は、チエノ環とナフチリジン環を含む縮合環構造が特徴です。
準備方法
合成経路と反応条件
8,9-ジヒドロチエノ[2,3-h][1,6]ナフチリジン-5-アミンの合成は、通常、多成分反応と環化プロセスを伴います。 一般的な方法の1つは、3-アミノピリジンとジエチルメチレンマロネートを反応させ、続いて熱環化させてナフチリジンコアを形成する方法です 。 別の方法には、金属触媒合成と環拡大反応の使用が含まれます .
工業生産方法
この化合物の工業生産方法は、あまり詳しく文書化されていません。大規模合成の一般的な原理には、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために反応条件を最適化することが含まれます。これには、連続フロー反応器の使用とグリーンケミストリーの原則を使用して、効率と持続可能性を高めることが含まれる可能性があります。
化学反応解析
反応の種類
8,9-ジヒドロチエノ[2,3-h][1,6]ナフチリジン-5-アミンは、次のを含むさまざまな種類の化学反応を起こします。
酸化: この反応は、分子に酸素含有官能基を導入することができます。
還元: この反応は、酸素含有官能基を除去したり、二重結合を還元したりすることができます。
置換: この反応は、ある官能基を別の官能基と置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) があります。
還元: 一般的な還元剤には、水素化リチウムアルミニウム (LiAlH₄) と水素化ホウ素ナトリウム (NaBH₄) があります。
置換: 一般的な試薬には、ハロゲン(例:塩素、臭素)と求核剤(例:アミン、アルコール)があります。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはカルボン酸を生じることがありますが、還元はアルコールまたはアルカンを生じることがあります。置換反応は、異なる官能基を持つさまざまな誘導体を生成することができます。
科学研究への応用
8,9-ジヒドロチエノ[2,3-h][1,6]ナフチリジン-5-アミンは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、抗がん剤としての可能性を示しており、研究ではがん細胞の増殖を阻害する能力が示されています.
生物学: 酵素阻害とタンパク質相互作用の研究に使用されます。
産業: 新しい材料の開発と、より複雑な分子の構成要素として使用されます。
化学反応の分析
Types of Reactions
8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and as a building block for more complex molecules.
作用機序
8,9-ジヒドロチエノ[2,3-h][1,6]ナフチリジン-5-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。 この化合物は、活性部位またはアロステリック部位に結合することにより酵素活性を阻害することができ、基質の結合とそれに続く触媒活性を阻害します 。関与する正確な経路は、特定の生物学的コンテキストと標的分子によって異なります。
類似の化合物との比較
類似の化合物
1,6-ナフチリジン: これらの化合物は、類似のナフチリジンコアを共有しますが、窒素原子の位置と追加の官能基が異なります.
1,8-ナフチリジン: これらの化合物は、窒素原子が異なる位置にあるため、化学的性質と生物学的活性も異なります.
独自性
8,9-ジヒドロチエノ[2,3-h][1,6]ナフチリジン-5-アミンは、チエノ環とナフチリジン環が縮合しているため、独自の化学反応性と生物学的活性を発揮します。この構造的な独自性により、この化合物は、新しい治療薬の開発と、複雑な生物学的プロセスの研究に役立つ貴重な化合物となっています。
類似化合物との比較
Similar Compounds
1,6-Naphthyridines: These compounds share a similar naphthyridine core but differ in the position of the nitrogen atoms and additional functional groups.
1,8-Naphthyridines: These compounds have the nitrogen atoms in different positions, leading to different chemical properties and biological activities.
Uniqueness
8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine is unique due to its fused thieno and naphthyridine rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.
特性
分子式 |
C10H9N3S |
|---|---|
分子量 |
203.27 g/mol |
IUPAC名 |
8,9-dihydrothieno[2,3-h][1,6]naphthyridin-5-amine |
InChI |
InChI=1S/C10H9N3S/c11-9-6-2-1-4-12-8(6)7-3-5-14-10(7)13-9/h1-2,4H,3,5H2,(H2,11,13) |
InChIキー |
IXXXUPVGWLDRPG-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=C1C3=C(C=CC=N3)C(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B11899155.png)
![2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11899156.png)


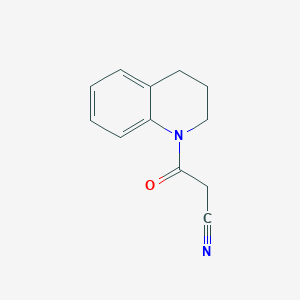
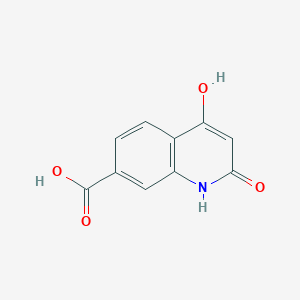

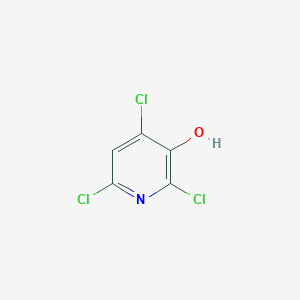
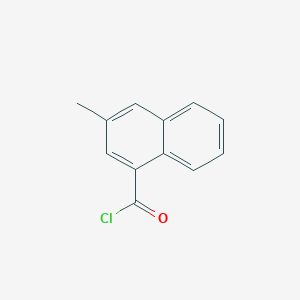

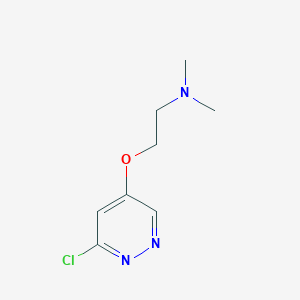
![5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B11899240.png)
